N-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide: is a synthetic organic compound characterized by its unique structural features, including a chloroacetyl group and a benzodioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:
Formation of the Benzodioxine Ring: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxine ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via the reaction of the benzodioxine derivative with chloroacetyl chloride in the presence of a base such as triethylamine. This step requires careful control of temperature and reaction time to ensure high yield and purity.
Amidation: The final step involves the amidation of the chloroacetylated benzodioxine with an appropriate amine to form the carboxamide. This reaction is typically carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloroacetyl group in N-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The benzodioxine ring can undergo oxidation and reduction reactions. Oxidizing agents such as potassium permanganate can oxidize the ring, while reducing agents like sodium borohydride can reduce it.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiols, and primary amines are commonly used under mild conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Hydrolysis: Hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidized or Reduced Products: Products resulting from the oxidation or reduction of the benzodioxine ring.
Hydrolysis Products: Carboxylic acids and amines from the hydrolysis of the amide bond.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features suggest possible applications in the development of enzyme inhibitors, receptor modulators, and other bioactive molecules.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a valuable building block in the production of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism by which N-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide: can be compared with other chloroacetyl derivatives and benzodioxine compounds.
N-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine: Lacks the carboxamide group, making it less versatile in certain synthetic applications.
2-chloro-N-(2,2,2-trifluoroethyl)acetamide: Contains a trifluoroethyl group instead of the benzodioxine ring, leading to different reactivity and applications.
Uniqueness
The unique combination of the chloroacetyl group and the benzodioxine ring in this compound imparts distinct chemical properties, making it particularly useful in the synthesis of complex organic molecules and potential pharmaceuticals. Its ability to undergo a wide range of chemical reactions and its potential biological activity set it apart from similar compounds.
Properties
IUPAC Name |
N-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4/c12-5-10(14)13-11(15)9-6-16-7-3-1-2-4-8(7)17-9/h1-4,9H,5-6H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDIJIZNMXRADC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.